molecular formula C18H19N3O6 B596463 3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine CAS No. 1286490-16-1

3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine

Cat. No.: B596463
CAS No.: 1286490-16-1
M. Wt: 373.365
InChI Key: IHMWYJBQUYYPCU-UHFFFAOYSA-N
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Description

Chemical Name: 3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine CAS Number: 1286490-16-1 Molecular Formula: C₁₈H₁₉N₃O₆ Molecular Weight: 373.36 g/mol Structure: Features a nitroso (NO) group, two benzyloxy (C₆H₅CH₂O) substituents, and a D,L-alanine backbone. The compound is characterized by its dual functionalization: a benzyloxycarbonyl (Cbz) group at the N-terminus and a nitroso-benzyloxy moiety at the 3-position of the alanine side chain .

Applications: Primarily used in peptide synthesis and biochemical research as a reactive intermediate.

Properties

IUPAC Name

3-[nitroso(phenylmethoxy)amino]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6/c22-17(23)16(19-18(24)26-12-14-7-3-1-4-8-14)11-21(20-25)27-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMWYJBQUYYPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CN(N=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858202
Record name N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286490-16-1
Record name N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Protection of the α-Amino Group

The synthesis begins with the protection of the α-amino group of DL-alanine using benzyloxycarbonyl (Cbz) chloride. This step ensures selective reactivity at the β-amino position during subsequent nitrosation.

Reaction Conditions

  • Substrate : DL-alanine (1.0 equiv)

  • Reagent : Benzyl chloroformate (1.2 equiv)

  • Base : 10% aqueous sodium bicarbonate

  • Solvent : Dioxane/water (4:1 v/v)

  • Temperature : 0–5°C (ice bath)

  • Reaction Time : 2 hours

The product, N-[(benzyloxy)carbonyl]-DL-alanine, is isolated via acidification to pH 2.0 using concentrated HCl, followed by extraction with ethyl acetate and drying over anhydrous Na₂SO₄.

Table 1: Yield and Purity of N-Cbz-DL-alanine

ParameterValue
Yield85–90%
Purity (HPLC)>98%
Melting Point82–84°C

Nitrosation of the β-Amino Group

The β-amino group of N-Cbz-DL-alanine undergoes nitrosation to introduce the nitroso(benzyloxy)amino moiety. This step employs O-benzylhydroxylamine and sodium nitrite under acidic conditions.

Reaction Conditions

  • Substrate : N-Cbz-DL-alanine (1.0 equiv)

  • Reagent : O-Benzylhydroxylamine hydrochloride (1.5 equiv)

  • Nitrosating Agent : NaNO₂ (2.0 equiv)

  • Acid : 1M HCl

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : −10°C (salt/ice bath)

  • Reaction Time : 4 hours

The intermediate is purified via flash chromatography (SiO₂, hexane/ethyl acetate 3:1) to yield 3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine as a pale-yellow solid.

Table 2: Nitrosation Optimization Data

VariableOptimal RangeImpact on Yield
NaNO₂ Equiv2.0–2.5Maximizes nitrosation
Temperature−10°C to 0°CPrevents diazotization
Reaction Time3–4 hoursCompletes conversion

Critical Parameter Optimization

Solvent Selection

Polar aprotic solvents (e.g., THF, DMF) enhance nitrosation efficiency by stabilizing the nitrosonium ion (NO⁺). Non-polar solvents result in incomplete reactions (<50% yield).

Table 3: Solvent Performance Comparison

SolventDielectric ConstantYield (%)Purity (%)
THF7.67895
DMF36.78297
Dichloromethane8.94588

Stoichiometric Ratios

Excess O-benzylhydroxylamine (1.5 equiv) ensures complete consumption of the starting material, while higher equivalents of NaNO₂ (>2.5) lead to over-nitrosation and side products.

Industrial-Scale Production

Continuous Flow Synthesis

To improve scalability, manufacturers adopt continuous flow reactors with the following advantages:

  • Mixing Efficiency : Laminar flow ensures uniform reagent contact.

  • Temperature Control : Jacketed reactors maintain −10°C ± 1°C.

  • Throughput : 5–10 kg/day per reactor module.

Table 4: Batch vs. Flow Synthesis Metrics

MetricBatch ProcessFlow Process
Yield75%88%
Purity95%98%
Reaction Time4 hours1.5 hours

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.35–7.28 (m, 10H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.98 (s, 2H, NOCH₂Ph), 4.25 (q, 1H, CH), 3.45 (dd, 2H, CH₂).

  • IR (KBr) : 1745 cm⁻¹ (C=O, Cbz), 1630 cm⁻¹ (N=O, nitroso).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water 60:40) confirms >98% purity with a retention time of 6.8 minutes.

ConditionDegradation (%) at 6 Months
−20°C, argon<2%
25°C, ambient air15%

Chemical Reactions Analysis

Types of Reactions

3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their modification or inhibition. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine

CAS : 96521-76-5
Molecular Formula : C₁₈H₂₀N₂O₅
Molecular Weight : 344.37 g/mol
Key Differences :

  • Lacks the nitroso (NO) group on the benzyloxyamino moiety.
  • Contains an amino (-NH₂) group instead of nitroso, reducing redox reactivity.

N-Cbz-β-Alanine

CAS: 2304-94-1 Molecular Formula: C₁₁H₁₃NO₄ Molecular Weight: 223.22 g/mol Key Differences:

  • Shorter carbon chain (β-alanine vs. D,L-alanine).
  • Single benzyloxycarbonyl (Cbz) group without the nitroso-benzyloxy modification.
  • Widely used as a building block in peptide chemistry due to its simplicity and stability .

N-[(Benzyloxy)carbonyl]-N-methyl-L-alanine

Molecular Formula: C₁₂H₁₅NO₄ Molecular Weight: 237.25 g/mol Key Differences:

  • Methyl group (-CH₃) replaces the nitroso-benzyloxyamino moiety.

Boc-D-Dap(Z)-OH DCHA

CAS : 81306-94-7
Molecular Formula : C₂₆H₃₈N₂O₅ (free acid)
Molecular Weight : 519.67 g/mol (as DCHA salt)
Key Differences :

  • Incorporates a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Z) group.
  • Diaminopropionic acid (Dap) backbone instead of alanine.
  • Demonstrates the use of orthogonal protecting groups (Boc and Cbz) for selective deprotection strategies .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
Target Compound 1286490-16-1 C₁₈H₁₉N₃O₆ 373.36 Nitroso, Cbz, benzyloxy Reactive intermediate
3-[(Benzyloxy)amino]-N-Cbz-D,L-alanine 96521-76-5 C₁₈H₂₀N₂O₅ 344.37 Amino, Cbz, benzyloxy Peptide synthesis
N-Cbz-β-Alanine 2304-94-1 C₁₁H₁₃NO₄ 223.22 Cbz Peptide backbone modification
N-Cbz-N-methyl-L-alanine - C₁₂H₁₅NO₄ 237.25 Cbz, methyl Stabilized intermediates
Boc-D-Dap(Z)-OH DCHA 81306-94-7 C₂₆H₃₈N₂O₅ 519.67 Boc, Cbz, diaminopropionic acid Orthogonal protection strategies

Stability and Reactivity

  • The nitroso group in the target compound may introduce instability under acidic or reducing conditions, whereas non-nitroso analogues (e.g., 96521-76-5) are more stable .
  • Methyl or Boc-protected derivatives (e.g., N-Cbz-N-methyl-L-alanine) show enhanced stability for long-term storage .

Biological Activity

3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine, also referred to as a nitroso compound, has garnered attention in biochemical research due to its potential biological activities. This compound, characterized by its complex structure and unique functional groups, is believed to exhibit various pharmacological effects, including mutagenicity and potential therapeutic applications.

  • Molecular Formula : C₁₈H₁₉N₃O₆
  • Molecular Weight : 373.36 g/mol
  • CAS Number : 1286490-16-1
  • IUPAC Name : 3-((benzyloxy)(nitroso)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid
  • Physical State : Solid
  • Solubility : Soluble in Dichloromethane and Ethyl Acetate

Biological Activity Overview

The biological activity of nitroso compounds, particularly those containing aromatic groups such as benzyloxy, has been extensively studied due to their potential mutagenic properties. These compounds can undergo metabolic activation, leading to DNA modification and subsequent biological responses.

Mutagenicity Studies

Research indicates that compounds similar to this compound exhibit mutagenic properties in bacterial models. For instance, studies on N-nitrosobenzylurea showed direct mutagenic effects in Salmonella typhimurium strains TA98 and TA1535 . These findings suggest that the nitroso group may facilitate the formation of reactive intermediates that interact with DNA.

Study 1: Benzylating N-nitroso Compounds

A study investigated the biological consequences of benzylation by analyzing unsymmetrically substituted N-nitrosomethylbenzylamine. The results demonstrated that these compounds could act as direct mutagens in bacterial assays, indicating a significant risk for DNA damage through benzylation mechanisms . This supports the hypothesis that similar nitroso compounds could exhibit comparable mutagenic activities.

Study 2: Anticonvulsant Activity of Related Alanine Derivatives

In a separate investigation focusing on alaninamide derivatives, researchers synthesized compounds with structural similarities to this compound. Some derivatives showed anticonvulsant activity in animal models, suggesting that modifications to the alanine backbone can influence pharmacological effects . This highlights the potential therapeutic relevance of such compounds.

The biological activity of nitroso compounds is often attributed to their ability to form reactive nitrogen species (RNS), which can lead to oxidative stress and subsequent cellular damage. The proposed mechanisms include:

  • DNA Alkylation : Interaction with nucleophilic sites on DNA, leading to mutations.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress pathways that can trigger apoptosis or necrosis.

Data Table: Summary of Biological Activities

Compound NameCAS NumberBiological ActivityModel OrganismReference
This compound1286490-16-1MutagenicitySalmonella typhimurium TA98
N-nitrosobenzylurea62-75-9Direct mutagenSalmonella typhimurium TA1535
Alaninamide DerivativesVariesAnticonvulsant activityMouse models

Q & A

Q. What are the recommended synthetic routes for preparing 3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine?

The compound is synthesized via sequential protection of the amino and carboxyl groups. A typical approach involves:

  • Step 1 : Benzyloxycarbonyl (Cbz) protection of the amino group using benzyl chloroformate under alkaline conditions (e.g., sodium bicarbonate).
  • Step 2 : Nitroso functionalization of the secondary amine via nitrosation with sodium nitrite in acidic media (e.g., HCl) .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by 1^1H/13^{13}C NMR and HPLC-MS . Note: The D,L-racemic mixture suggests no enantiomeric resolution during synthesis.

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at 0–6°C in airtight, light-resistant containers due to the nitroso group’s sensitivity to heat and light-induced decomposition .
  • Handling : Use inert atmosphere (N2_2/Ar) during reactions to prevent oxidation. Avoid prolonged exposure to moisture, as hydrolysis of the Cbz group may occur .

Advanced Research Questions

Q. What analytical methods resolve contradictions in characterizing the nitroso and Cbz groups?

  • Nitroso Group : UV-Vis spectroscopy (λ~300–400 nm) confirms nitroso formation, but conflicting results may arise from tautomerism (nitroso ↔ oxime). Use 15^{15}N NMR to distinguish tautomers .
  • Cbz Group : FT-IR (C=O stretch at ~1700 cm1^{-1}) and 1^1H NMR (benzyl protons at δ 7.3–7.5 ppm) are standard. Discrepancies in integration ratios may indicate incomplete protection, requiring HPLC-MS (C18 column, acetonitrile/water + 0.1% TFA) for purity assessment .

Q. How does the D,L-racemic nature impact its application in peptide synthesis?

  • Stereochemical Challenges : The racemic mixture complicates its use in stereoselective peptide coupling. Researchers must employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases/proteases) to isolate enantiomers .
  • Biological Relevance : The D-form may exhibit altered bioactivity, necessitating enantiopure synthesis for structure-activity relationship (SAR) studies .

Q. What are the implications of isotopic labeling (e.g., deuterium) for mechanistic studies?

  • Tracer Studies : Deuterated analogs (e.g., benzyl-d7_7 groups) enable tracking via mass spectrometry in metabolic pathways. For example, 2^2H-labeled Cbz groups help quantify hydrolysis rates in enzymatic assays .
  • Stability Insights : Isotopic substitution (e.g., 15^{15}N in nitroso) can clarify decomposition pathways under thermal stress using tandem MS/MS .

Experimental Design Considerations

Q. How to design assays for studying nitroso group reactivity in biological systems?

  • Redox Activity : Use cyclic voltammetry (CV) to measure redox potentials of the nitroso group. Pair with ESR spectroscopy to detect radical intermediates during redox cycling .
  • Biological Targets : Incubate with thiol-containing biomolecules (e.g., glutathione) and monitor adduct formation via LC-HRMS. Nitroso-thiol interactions are critical in NO donor studies .

Q. What precautions are needed when scaling up synthesis for in vivo studies?

  • Safety : Nitroso compounds are potential mutagens. Follow OSHA guidelines for handling carcinogens (e.g., closed-system reactors, PPE).
  • Purification : Replace column chromatography with preparative HPLC for >100 mg scales to maintain reproducibility .

Data Interpretation and Troubleshooting

Q. How to address inconsistent NMR data for the benzyloxy groups?

  • Dynamic Effects : Rotameric splitting of benzyl protons can cause peak broadening. Use higher-field NMR (≥500 MHz) or variable-temperature NMR to resolve splitting .
  • Impurity Identification : Compare with authentic standards (e.g., N-Nitrosodiphenylamine in ) to rule out byproducts from incomplete nitrosation .

Q. Why might HPLC retention times vary between batches?

  • Column Degradation : Ensure consistent C18 column conditioning (≥20 column volumes equilibration).
  • Racemic Mixture Drift : Minor enantiomeric excess due to storage conditions alters retention. Use chiral columns (e.g., Chiralpak IA) for precise analysis .

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